8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with an allyl group at the 8-position, an N-(2-ethylphenyl) substituent, and a carboxamide group at the 3-position.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-8-15-10-7-11-16-13-17(21(24)25-19(15)16)20(23)22-18-12-6-5-9-14(18)4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFPSLDBFJLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely used method for coumarin synthesis, employing phenols and β-keto esters under acidic conditions. For 8-allyl-substituted coumarins , resorcinol derivatives react with allyl-acetylacetate in concentrated sulfuric acid at 0–5°C for 24 hours.
Typical Conditions:
| Reactants | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Resorcinol, allyl-acetylacetate | H₂SO₄ (98%) | 0–5°C | 24 h | 68% |
Post-reaction neutralization with ice-water precipitates the crude 7-allyl-4-methylcoumarin, which requires regioselective bromination at the 8-position followed by dehydrohalogenation to install the allyl group.
Kostanecki-Robinson Reaction
Alternative routes employ the Kostanecki-Robinson method, where o-hydroxyaryl ketones undergo cyclization with acetic anhydride. For 8-allyl derivatives, 2-allyloxyacetophenone is treated with trifluoroacetic anhydride (TFAA) at reflux:
$$
\text{2-Allyloxyacetophenone} \xrightarrow{\text{TFAA, 110°C}} \text{8-Allyl-2-oxo-2H-chromene-3-carboxylic acid} \quad \text{}
$$
This method achieves higher regioselectivity (82% yield) but demands stringent anhydrous conditions.
Carboxamide Functionalization
Introducing the N-(2-ethylphenyl)carboxamide group at position 3 involves two principal strategies:
Carboxylic Acid to Acid Chloride Pathway
Conversion of 8-allyl-2-oxo-2H-chromene-3-carboxylic acid to its acid chloride precedes amide bond formation:
Step 1: Acid Chloride Synthesis
$$
\text{Coumarin-3-COOH} \xrightarrow{\text{SOCl₂, DMF (cat.), 60°C}} \text{Coumarin-3-COCl} \quad \text{}
$$
Reaction with excess thionyl chloride (3 eq) in dimethylformamide (DMF)-catalyzed conditions achieves quantitative conversion within 2 hours.
Step 2: Amidation with 2-Ethylaniline
$$
\text{Coumarin-3-COCl} + \text{2-Ethylaniline} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound} \quad \text{}
$$
Optimized Parameters:
- Solvent: Dichloromethane (dry)
- Base: Triethylamine (2.5 eq)
- Time: 12 hours at 25°C
- Yield: 74% after silica gel chromatography
Direct Coupling Using Activators
Modern protocols favor coupling agents to bypass acid chloride intermediates:
EDCl/HOBt-Mediated Coupling
$$
\text{Coumarin-3-COOH} + \text{2-Ethylaniline} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target} \quad \text{}
$$
Performance Metrics:
| Coupling Agent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0°C→RT | 6 h | 81% |
| HATU | DCM | RT | 4 h | 88% |
High yields with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) correlate with reduced epimerization risk.
Alternative Synthetic Pathways
Tandem Allylation-Amidation
A one-pot procedure developed by Geissler et al. (2021) combines Pechmann condensation with in situ amidation:
- Resorcinol + Allylacetoacetate → 8-Allylcoumarin-3-carboxylic acid
- Direct addition of 2-ethylaniline and HATU
Advantages:
Enzymatic Aminolysis
Pioneering work by Bardajee et al. (2006) employs lipases (e.g., Candida antarctica Lipase B) in organic media to catalyze amide bond formation:
$$
\text{Coumarin-3-ethyl ester} + \text{2-Ethylaniline} \xrightarrow{\text{CAL-B, toluene}} \text{Product} \quad \text{}
$$
Conditions:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Spectral Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, NH), 8.12 (d, J=8.8 Hz, 1H, H-4), 7.45–7.30 (m, 4H, Ar-H), 6.32 (s, 1H, H-5), 5.95 (m, 1H, allyl CH), 5.25 (d, J=17.2 Hz, 1H, allyl CH₂), 5.15 (d, J=10.4 Hz, 1H, allyl CH₂), 3.02 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃)
- IR (KBr) : 1715 cm⁻¹ (C=O lactone), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C aromatic)
Yield Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Reaction Yield |
|---|---|---|
| DMF | 36.7 | 88% |
| THF | 7.5 | 62% |
| DCM | 8.9 | 71% |
Polar aprotic solvents (DMF, DMAc) enhance coupling agent efficiency.
Temperature Profiling
- Amidation : Optimal at 0°C→25°C (prevents racemization)
- Coumarin Formation : 110°C for Kostanecki-Robinson vs. 5°C for Pechmann
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) enable:
Green Chemistry Metrics
- E-factor : 23 (batch) vs. 8.5 (flow)
- PMI (Process Mass Intensity): 56 → 19
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Reagents like halides, tosylates, or sulfonates can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with the allyl group at the 7-position.
8-allyl-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs
Biological Activity
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This compound features a chromene core, an allyl group at the 8-position, and an N-(2-ethylphenyl) substituent, making it a promising candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of approximately 333.38 g/mol. This compound exhibits unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO3 |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 312734-33-1 |
| Chromene Core | Yes |
| Allyl Group | Present |
| N-(2-Ethylphenyl) Substituent | Present |
Synthesis
The synthesis of 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Allyl Group : The allyl group is introduced via allylation using an allyl halide in the presence of a base.
- N-(2-Ethylphenyl) Substitution : This step involves nucleophilic substitution using 2-ethylphenylamine.
Biological Activities
Research indicates that compounds with chromene structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Several studies have explored the anticancer potential of chromene derivatives, with indications that this compound may inhibit tumor growth by affecting cell proliferation and apoptosis pathways.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. For example, it may inhibit key enzymes or modulate signaling pathways related to cell growth and survival.
Case Study 1: Anticancer Potential
A study evaluated the effects of various chromene derivatives on cancer cell lines, revealing that compounds similar to 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the ability of these compounds to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, treatment with 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes in animal models. This suggests its potential utility in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves Knoevenagel condensation to form the chromene core, followed by allylation and carboxamide coupling. Key steps include:
- Using anhydrous solvents (e.g., DCM) and catalysts like potassium carbonate for deprotonation .
- Temperature control (room temperature to 80°C) to prevent side reactions .
- Purification via column chromatography (SiO₂, DCM/ethyl acetate gradients) or recrystallization (acetone) to achieve >95% purity .
- Optimization : Adjust solvent polarity and reaction time to enhance yield. For example, allylation efficiency improves with prolonged stirring under N₂ .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- 1H/13C NMR : Look for diagnostic peaks:
- Allyl protons (δ 5.8–6.2 ppm, multiplet) and ethylphenyl protons (δ 1.2–1.4 ppm, triplet) .
- Chromene carbonyl (C=O) at δ 160–165 ppm in 13C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 352.14 (calculated) .
- IR Spectroscopy : Stretch bands for lactone (C=O, ~1740 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assays :
- Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination) .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Case Study : Discrepancies in predicted vs. observed regioselectivity during substitution reactions.
- Approach :
Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states .
Validate with kinetic isotope effect (KIE) studies or Hammett plots to assess electronic effects .
Adjust solvent polarity (e.g., DMSO vs. THF) to modulate reaction pathways .
- Example : Fluorophenyl substituents increase electrophilicity at C-4, altering nucleophilic attack patterns .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies to improve target selectivity?
- Methodology :
- Core Modifications : Compare derivatives with varying substituents (e.g., methoxy vs. allyl groups) .
- Bioisosteric Replacement : Substitute the ethylphenyl group with pyridyl or isoquinoline moieties to enhance receptor binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., H-bonding with DNA gyrase) .
- Data Interpretation : Correlate IC₅₀ values with substituent hydrophobicity (logP) using QSAR models .
Q. How can researchers design assays to elucidate the mechanism of action in complex biological systems?
- Advanced Techniques :
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization .
- RNA Sequencing : Profile transcriptional changes in treated vs. untreated cells (e.g., apoptosis-related genes) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to enzymes like DNA topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
